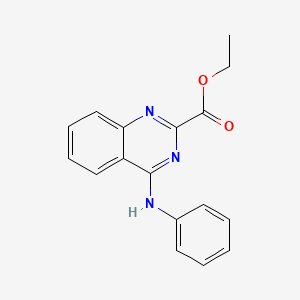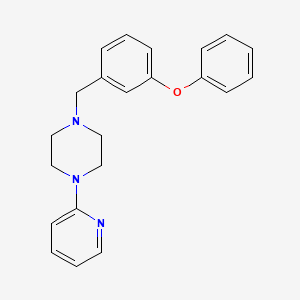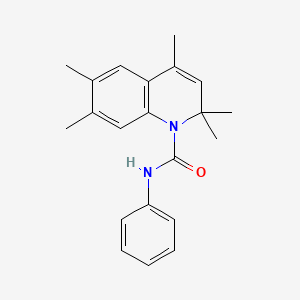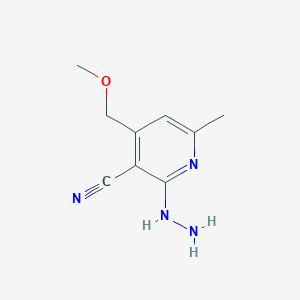![molecular formula C16H25N3O3 B5646686 N-cyclohexyl-N-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5646686.png)
N-cyclohexyl-N-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like this typically involves multi-step reactions that build up the desired structure through the formation of various bonds and functional groups. For instance, the synthesis of bi-heterocyclic propanamides involves steps such as S-substitution, esterification, and nucleophilic substitution reactions. These processes often utilize basic or acidic conditions, different solvents, and specific reagents to achieve the targeted molecular framework (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their potential interactions and functions. Techniques like X-ray crystallography, NMR spectroscopy, and molecular docking studies are employed to elucidate the arrangement of atoms and the stereochemistry of the molecule. These methods provide insights into the molecule's conformation and its potential binding sites, which are essential for its activity and interactions with other molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such molecules can be diverse, depending on their functional groups and overall structure. Reactivity studies, such as those investigating the molecule's behavior under different conditions or in the presence of various reagents, help in understanding its chemical properties. For example, oxadiazoles are known for their participation in cycloaddition reactions and their potential as ligands in coordination chemistry, indicating a broad range of chemical reactivity (Tokura et al., 1961).
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-3-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-19(13-5-3-2-4-6-13)15(20)8-7-14-17-16(18-22-14)12-9-10-21-11-12/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWBONNSAXTHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCC2=NC(=NO2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5646603.png)


![ethyl 4-({[(4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5646611.png)
![phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5646626.png)


![5-fluoro-N,N-dimethyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5646658.png)
![1-(cyclopropylcarbonyl)-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5646675.png)
![1-(2-chlorobenzyl)-N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5646679.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5646690.png)

![2-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylphthalazin-1(2H)-one](/img/structure/B5646698.png)
![3-[2-(hydroxymethyl)phenyl]quinolin-2(1H)-one](/img/structure/B5646701.png)